![molecular formula C10H7FN4O4 B14545099 2-[(3-Fluoro-4-nitrophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 61958-91-6](/img/structure/B14545099.png)
2-[(3-Fluoro-4-nitrophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Fluoro-4-nitrophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms. The compound also features a fluorine and nitro group attached to a phenyl ring, which is further connected to the triazine ring through a methylene bridge. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Fluoro-4-nitrophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione typically involves the reaction of 3-fluoro-4-nitrobenzyl chloride with 1,2,4-triazine-3,5-dione under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with the addition of a base like potassium carbonate (K2CO3) or sodium hydroxide (NaOH). The reaction mixture is stirred at an elevated temperature, usually around 80-100°C, for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The starting materials are continuously fed into the reactor, and the product is continuously collected, purified, and isolated using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Fluoro-4-nitrophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The triazine ring can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of corresponding carboxylic acids and amines.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, suitable solvents like ethanol or methanol, and bases like sodium hydroxide.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
Reduction: 2-[(3-Amino-4-nitrophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Corresponding carboxylic acids and amines.
Scientific Research Applications
2-[(3-Fluoro-4-nitrophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(3-Fluoro-4-nitrophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to the inhibition of enzyme activity or disruption of cellular processes. The triazine ring can also interact with nucleophilic sites in proteins or DNA, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **2-[(3-Fluoro-4-nitrophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione.
- **this compound derivatives with different substituents on the triazine ring.
- **Other triazine derivatives with similar structural features.
Uniqueness
This compound is unique due to the presence of both a fluorine and nitro group on the phenyl ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
61958-91-6 |
|---|---|
Molecular Formula |
C10H7FN4O4 |
Molecular Weight |
266.19 g/mol |
IUPAC Name |
2-[(3-fluoro-4-nitrophenyl)methyl]-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C10H7FN4O4/c11-7-3-6(1-2-8(7)15(18)19)5-14-10(17)13-9(16)4-12-14/h1-4H,5H2,(H,13,16,17) |
InChI Key |
GQMPUJPUQCBXKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CN2C(=O)NC(=O)C=N2)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


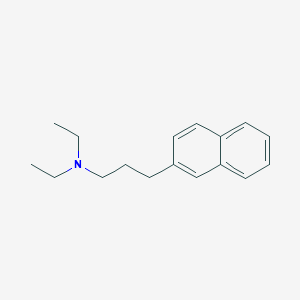
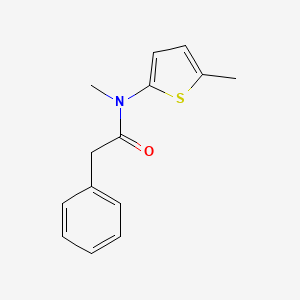
![5-Bromo-2-methyl-3H-naphtho[1,2-d]imidazole](/img/structure/B14545037.png)
![3-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14545038.png)
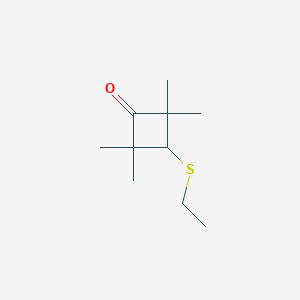
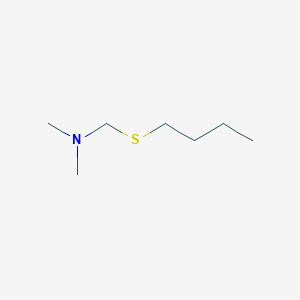
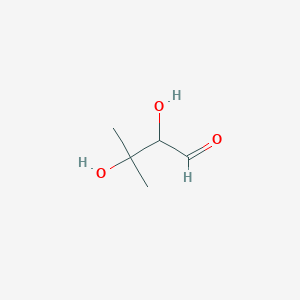
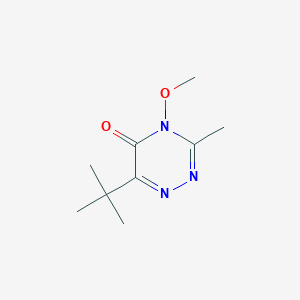
![Trimethyl[(6-methylnaphthalen-2-yl)methyl]stannane](/img/structure/B14545063.png)

![Dipropyl [2-(oxetan-2-yl)ethyl]phosphonate](/img/structure/B14545067.png)
![3,3,5-Trimethyl-2-[(propan-2-yl)oxy]-2,3-dihydro-1,2-oxaphosphole](/img/structure/B14545074.png)
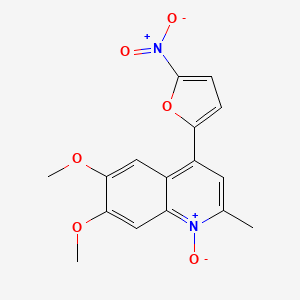
![2-[(Hexa-1,5-diyn-3-yl)oxy]oxane](/img/structure/B14545090.png)
